molecular formula C8H12N4S2 B14905565 4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile

4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile

Cat. No.: B14905565
M. Wt: 228.3 g/mol
InChI Key: ZWJHNRUZPRZLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile typically involves multiple steps. One common synthetic route includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2,2-dimethylbutanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition disrupts the normal metabolic processes of microorganisms, leading to their death. Additionally, the compound can interact with DNA, interfering with its replication and transcription, which contributes to its anticancer properties .

Comparison with Similar Compounds

4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H12N4S2

Molecular Weight

228.3 g/mol

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile

InChI

InChI=1S/C8H12N4S2/c1-8(2,5-9)3-4-13-7-12-11-6(10)14-7/h3-4H2,1-2H3,(H2,10,11)

InChI Key

ZWJHNRUZPRZLLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCSC1=NN=C(S1)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.